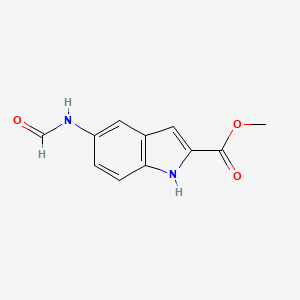

Methyl 5-formamido-1H-indole-2-carboxylate

Description

Methyl 5-formamido-1H-indole-2-carboxylate is a substituted indole derivative characterized by a methyl ester group at position 2 and a formamido (-NHCHO) substituent at position 5 of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, including antiviral, anticancer, and lipid-lowering agents .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 5-formamido-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)10-5-7-4-8(12-6-14)2-3-9(7)13-10/h2-6,13H,1H3,(H,12,14) |

InChI Key |

NCMVWXBLZUJDLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formamido-1H-indole-2-carboxylate typically involves the formylation of an indole derivative. One common method includes the reaction of 5-aminoindole-2-carboxylate with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the formylation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps such as nitration, reduction, and esterification, followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated indoles, sulfonylated indoles.

Scientific Research Applications

Pharmaceutical Applications

The unique structural features of methyl 5-formamido-1H-indole-2-carboxylate suggest several potential pharmaceutical applications:

- Antimicrobial Activity : Indole derivatives are known for their diverse biological activities, including antimicrobial properties. Studies indicate that this compound may exhibit significant antibacterial effects against various pathogens .

- Anti-inflammatory Properties : Similar compounds have been shown to interact with biological targets involved in inflammatory processes, suggesting that this compound could also play a role in anti-inflammatory therapies.

- Anticancer Potential : Research suggests that indole derivatives can affect cancer cell proliferation and apoptosis. This compound may have similar effects based on its structural analogs.

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : Its ability to undergo various chemical reactions allows it to be used as a building block for synthesizing more complex molecules, including other indole derivatives and heterocycles .

- Reactivity Studies : Interaction studies involving binding affinity against biological targets have been conducted using this compound. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze its reactivity and interactions with enzymes and receptors .

Several studies have highlighted the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited substantial antibacterial activity against Gram-positive bacteria, showing potential as a lead compound for new antimicrobial agents .

- Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives from this compound to explore enhanced pharmacological properties. These derivatives were evaluated for their biological activities, emphasizing the versatility of the starting compound in drug development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related indole compounds have provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for assessing the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of Methyl 5-formamido-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 5-Amino-1H-Indole-2-Carboxylate (CAS 1314128-11-4)

- Structure: Features an amino (-NH₂) group at position 5 instead of formamido.

- Molecular Formula : C₁₁H₁₂N₂O₂ (vs. C₁₁H₁₀N₂O₃ for the formamido derivative).

- Key Differences: The amino group lacks the formyl moiety, reducing steric bulk and hydrogen-bonding capacity. This may decrease binding affinity in targets requiring polar interactions .

Ethyl 6-Formamido-5-Methoxy-1H-Indole-2-Carboxylate (CAS 119825-27-3)

- Structure : Ethyl ester at position 2, formamido at position 6, and methoxy (-OCH₃) at position 5.

- The ethyl ester may confer slower hydrolysis rates compared to the methyl ester .

Methyl 5-Fluoro-1H-Indole-2-Carboxylate (CAS 167631-84-7)

- Structure : Fluorine atom at position 5.

- Molecular Weight : 193.17 g/mol (vs. 220.21 g/mol for the formamido derivative).

- Key Differences : Fluorine’s electron-withdrawing effect increases ring electrophilicity, contrasting with the electron-donating formamido group. This substitution could influence pharmacokinetics, such as metabolic stability and membrane permeability .

Methyl 3-Acetyl-5-Methoxy-1H-Indole-2-Carboxylate

- Structure : Acetyl (-COCH₃) at position 3 and methoxy at position 5.

- Physical Properties : Melting point 187–189°C, indicating high crystallinity due to acetyl and methoxy groups.

- Methoxy at position 5 may enhance π-stacking interactions in biological systems .

Pharmacological and Physicochemical Properties

Lipid-Lowering Activity

- Analogues : N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides with methoxy or chloro groups at position 5 demonstrated significant lipid-lowering effects in preclinical studies .

- Formamido Derivative: The formamido group’s hydrogen-bonding capability may enhance target engagement (e.g., with PPAR-α receptors) compared to non-polar substituents like chloro or methoxy.

Solubility and Bioavailability

- Methyl 5-Formamido Derivative : The formamido group improves water solubility relative to halogenated analogs (e.g., 5-fluoro or 5-chloro derivatives) but reduces lipophilicity compared to acetylated variants .

Biological Activity

Methyl 5-formamido-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and its effects on various biological targets.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving indole derivatives. The structural modifications on the indole scaffold play a crucial role in determining the biological activity of the compound. For instance, the presence of different substituents at specific positions on the indole ring can enhance or diminish its inhibitory effects on target enzymes.

Enzyme Inhibition

Research has shown that indole derivatives, including this compound, exhibit inhibitory activity against key enzymes involved in tryptophan metabolism, specifically indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes are important for tumor immunotherapy as they regulate immune responses by degrading tryptophan:

- Inhibitory Potency : The IC50 values for various derivatives have been reported in the low micromolar range. For example, certain modifications led to compounds with IC50 values around 1.17 µM for IDO1 and 1.55 µM for TDO .

Antitumor Activity

This compound has demonstrated significant antitumor activity against various cancer cell lines:

- Cytotoxicity : Studies indicate that related indole compounds exhibit cytotoxic effects against malignant brain tumor cells, with IC50 values ranging from 2.34 to 9.06 μM against glioblastoma KNS42 cells .

- Proliferation Inhibition : The compound has been evaluated for its antiproliferative effects, showing promising results against pediatric glioblastoma and atypical teratoid/rhabdoid tumors .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

| Compound | Substituent | IC50 (µM) | Target |

|---|---|---|---|

| 9a | NH | 40.7 | IDO1 |

| 9o | Acetamido | 1.17 | IDO1 |

| 17a | -NHCH2- | >100 | IDO1 |

| 8c | -OH | 8.0 | Tumor Cells |

| 24d | -Ph | 9.85 | Tumor Cells |

The data indicates that modifications such as the introduction of acetamido or ethylamino groups significantly enhance binding affinity and inhibitory potency against IDO1 and TDO .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Antitumor Evaluation : A study synthesized several indole derivatives and evaluated their antitumor activities against glioblastoma cells, revealing that compounds with specific substitutions exhibited potent cytotoxic effects .

- Immunotherapy Applications : Research into indole derivatives as dual inhibitors of IDO1 and TDO suggests their potential role in enhancing immune responses against tumors, making them candidates for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.